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Hexacosanedioicacid

Cat. No.: B1242944
CAS No.: 3365-67-1
M. Wt: 426.7 g/mol
InChI Key: JJWZFUFNJNGKAF-UHFFFAOYSA-N
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Description

Significance of Alpha, Omega-Dicarboxylic Acids in Advanced Research

Alpha, omega-dicarboxylic acids (DCAs) are a class of organic compounds that serve as fundamental building blocks in various chemical and biological processes. nih.gov Their bifunctional nature, with two carboxylic acid groups, allows them to act as monomers for the synthesis of a wide array of polymers, including polyesters, polyamides, and polyurethanes. nih.gov These polymers find extensive applications in textiles, engineering plastics, and other materials. nih.gov In the biological sphere, dicarboxylic acids are involved in metabolic pathways and can be produced from renewable resources like fatty acids and sugars, making them a focus of green chemistry initiatives. nih.govfrontiersin.org The chain length of these DCAs significantly influences the properties of the resulting polymers and their biological functions. nih.gov

Scope and Relevance of Hexacosanedioic Acid Studies in Academic Disciplines

Hexacosanedioic acid, with its long C26 chain, is a subject of specialized research across several academic fields. In materials science , it is investigated as a monomer for creating bio-based polyesters with high crystallinity and specific melting points. ua.ptacs.org These materials are seen as potential sustainable alternatives to those derived from fossil fuels. ua.pt The synthesis of hexacosanedioic acid, often from plant oils like erucic acid through processes like olefin metathesis, is a key area of study in organic and polymer chemistry. ua.ptcore.ac.ukresearchgate.net

In biochemistry and medicine , hexacosanedioic acid has been identified in studies of human metabolism and disease. For instance, its levels in cord blood have been correlated with birth weight and postnatal outcomes. mdpi.com It has also been detected in metabolomic studies of rare genetic disorders like Alström and Bardet-Biedl syndromes, where its concentration showed a negative correlation with the age of patients. frontiersin.org Furthermore, phytochemical research has identified hexacosanedioic acid in various plants, such as Withania somnifera and Canna indica, and preliminary studies have explored its potential cytotoxic activity against cancer cell lines. nih.govresearchgate.net

Properties and Synthesis of Hexacosanedioic Acid

The physical and chemical characteristics of hexacosanedioic acid are fundamental to its application. It is a solid at room temperature with a high melting point, a consequence of its long, saturated hydrocarbon chain. larodan.com

Table 1: Physicochemical Properties of Hexacosanedioic Acid

Property Value
Molecular Formula C26H50O4 larodan.com
Molecular Weight 426.67 g/mol larodan.com
Physical State Solid larodan.com
Purity >98% larodan.com

| Storage | Room temperature larodan.com |

The synthesis of hexacosanedioic acid is a significant area of research, with a focus on sustainable and efficient methods. A common route involves the self-metathesis of erucic acid, a fatty acid found in rapeseed oil, using ruthenium-based catalysts. ua.ptresearchgate.net This is typically followed by hydrogenation of the resulting unsaturated dicarboxylic acid to yield hexacosanedioic acid. core.ac.uk Other synthetic approaches include the isomerizing hydroxycarbonylation of unsaturated fatty acids. acs.org

Research Findings and Applications

In Materials Science

Research has demonstrated that hexacosanedioic acid can be polymerized with various diols to produce long-chain aliphatic polyesters. ua.pt For example, polycondensation with hexacosane-1,26-diol results in the polyester (B1180765) 26,26, while polymerization with shorter diols like dodecane-1,12-diol and butane-1,4-diol yields polyesters 12,26 and 4,26, respectively. ua.pt These polyesters exhibit high crystallinity and distinct thermal properties, making them suitable for various material applications. ua.pt

Table 2: Polyesters Synthesized from Hexacosanedioic Acid

Polyester Monomers Key Properties
Polyester 26,26 Hexacosanedioic acid, Hexacosane-1,26-diol High crystallinity, High melting temperature ua.pt
Polyester 12,26 Hexacosanedioic acid, Dodecane-1,12-diol High crystallinity, Variable melting temperature ua.pt

| Polyester 4,26 | Hexacosanedioic acid, Butane-1,4-diol | High crystallinity, Variable melting temperature ua.pt |

In Biochemical Research

In the field of biochemistry, hexacosanedioic acid has been identified as a metabolite in various biological contexts. A study on the cord blood lipidome found that levels of hexacosanedioic acid were associated with birth weight. mdpi.com Another study investigating the serum metabolomics of patients with Alström and Bardet-Biedl syndromes found a unique negative correlation between hexacosanedioic acid levels and the age of the patients, unlike in control and obese groups where the correlation was positive. frontiersin.org

Furthermore, hexacosanedioic acid has been isolated from the fruit of Withania somnifera and has shown cytotoxic effects against the SKBR3 breast cancer cell line in laboratory studies. nih.gov It has also been identified as a phytochemical component in the roots and rhizomes of Canna indica and in the microalga Isochrysis galbana. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O4 B1242944 Hexacosanedioicacid CAS No. 3365-67-1

Properties

IUPAC Name

hexacosanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWZFUFNJNGKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429507
Record name Hexacosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3365-67-1
Record name Hexacosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Occurrence and Isolation Methodologies in Research Contexts

Natural Distribution in Plant Species

Hexacosanedioic acid is found across a range of plant species, from traditional medicinal herbs to microscopic algae. Its occurrence is a subject of interest in phytochemical research, which seeks to identify and characterize bioactive compounds in plants.

Identification in Medicinal Plants (e.g., Withania somnifera, Canna indica L., Typha domingensis)

The presence of hexacosanedioic acid has been confirmed in several plants with established uses in traditional medicine.

Withania somnifera : Commonly known as Ashwagandha, this plant is a staple in Ayurvedic medicine. mdpi.com Research on the fruit of Withania somnifera from Pakistan has identified hexacosanedioic acid as one of its bioactive components. nih.govnih.govresearchgate.net The compound was purified from an n-hexane extract of the fruit. nih.govnih.govresearchgate.net

Canna indica L. : Also known as Indian shot, this plant's roots and rhizomes have been analyzed for their phytochemical content. nih.govresearchgate.net A hydroalcoholic extract of the roots and rhizomes was found to contain hexacosanedioic acid, among more than 90 other compounds identified through High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS-MS) analysis. nih.govresearchgate.netresearchgate.net

Typha domingensis : This plant, a species of cattail, has also been found to contain hexacosanedioic acid. nih.govresearchgate.net Analysis of the methanolic extract of the entire plant using Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q–TOF-MS) revealed its presence. nih.gov

Beyond these specific examples, hexacosanedioic acid has also been noted in other medicinal plants like Achyranthes aspera and Funaria hygrometrica. wjarr.comnih.gov

Table 1: Presence of Hexacosanedioic Acid in Selected Medicinal Plants

Plant SpeciesPart(s) AnalyzedExtraction Solvent/MethodAnalytical Technique
Withania somniferaFruitn-hexaneHPLC, HRMS
Canna indica L.Roots and RhizomesHydroalcoholicHR-LC/MS-MS
Typha domingensisWhole PlantMethanolicUHPLC-Q–TOF-MS
Achyranthes asperaRootAcetone (B3395972)LCMS
Funaria hygrometrica-ChloroformUHPLC-MS, GC-MS

Occurrence in Microalgae (e.g., Isochrysis galbana)

Hexacosanedioic acid is not limited to terrestrial plants; it has also been identified in marine microalgae. Isochrysis galbana, a species of microalgae, is known for its production of docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). nih.govual.es While research on this microalga primarily focuses on these valuable omega-3 fatty acids, broader analyses of its chemical constituents have indicated the presence of a wide range of fatty acids and other lipids, including long-chain dicarboxylic acids. dergipark.org.tr The cultivation conditions, such as temperature and nutrient availability, can significantly influence the fatty acid profile of Isochrysis galbana. nih.govresearchgate.net

Presence as a Plant Metabolite

Hexacosanedioic acid is classified as a plant metabolite, a product of the complex biochemical processes within plant cells. ebi.ac.ukebi.ac.uk It is an α,ω-dicarboxylic acid, meaning it has a carboxylic acid group at each end of its long, 26-carbon chain. ebi.ac.uk Such dicarboxylic acids are often found as components of plant waxes and suberin, a waxy substance in the cell walls of corky tissues, providing a protective barrier. Their presence is indicative of the metabolic pathways that produce these protective biopolymers. The study of these metabolites can offer insights into a plant's response to environmental stresses. nih.gov

Methodologies for Extraction and Primary Separation from Biological Matrices

The process of studying hexacosanedioic acid from natural sources begins with its extraction and separation from the complex mixture of compounds present in the biological material.

Solvent-Based Extraction Protocols in Phytochemical Research

The initial step in isolating hexacosanedioic acid from plant matter involves solvent-based extraction. The choice of solvent is critical and depends on the polarity of the target compound. ijariie.com For hexacosanedioic acid, a long-chain dicarboxylic acid, both polar and non-polar solvents have been used in research.

In the case of Withania somnifera, a non-polar solvent, n-hexane, was successfully used to extract the compound from the fruit. nih.gov For Canna indica L., a hydroalcoholic extract (a mixture of alcohol and water) was prepared from the roots and rhizomes. nih.govresearchgate.net In the study of Typha domingensis, a methanolic extract of the whole plant was used. nih.gov The general procedure often involves drying the plant material, grinding it into a powder, and then extracting it with the chosen solvent system. medwinpublishers.com Modern techniques such as microwave-assisted and ultrasound-assisted extraction are also being employed to improve efficiency. medalionjournal.com

Chromatographic Fractionation Techniques for Compound Enrichment

Following the initial solvent extraction, the crude extract contains a multitude of compounds. To isolate or enrich hexacosanedioic acid, chromatographic techniques are employed. These methods separate compounds based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. In the research on Withania somnifera, the n-hexane extract was subjected to analytical HPLC for the separation and purification of hexacosanedioic acid. nih.gov Thin-Layer Chromatography (TLC) is another common technique used for the separation of phytochemicals. For instance, an acetone extract of Achyranthes aspera roots was subjected to TLC, which separated the extract into eleven bands. scispace.com The subsequent analysis of these separated fractions by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the identification of the specific compounds present, including hexacosanedioic acid. scispace.com These enrichment techniques are crucial for obtaining a purified sample of the compound for further structural elucidation and biological activity testing. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Hexacosanedioic Acid

Dicarboxylic Fatty Acid Biogenesis Pathways

The generation of dicarboxylic acids (DCAs), including hexacosanedioic acid, is principally accomplished through the ω-oxidation pathway. nih.govnih.gov This metabolic sequence is a minor pathway under normal physiological conditions but gains importance when the primary β-oxidation pathway is defective or overloaded. wikipedia.orgbyjus.com It provides a mechanism to metabolize fatty acids, particularly medium to long-chain ones, by oxidizing the terminal methyl (ω) carbon. wikipedia.orgmicrobenotes.com

Omega (ω)-oxidation is an alternative metabolic pathway to the more common β-oxidation. wikipedia.orgbyjus.com Instead of cleaving two-carbon units from the carboxyl end of a fatty acid, ω-oxidation targets the methyl group at the opposite (omega) end of the aliphatic chain. wikipedia.orgmicrobenotes.com This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.orgbyjus.com

The pathway is crucial for processing fatty acids that may not efficiently enter the mitochondrial β-oxidation cycle, and it becomes more active during periods of high lipid flux or in certain metabolic disorders. nih.govallen.in The end products, dicarboxylic acids, are more water-soluble than their monocarboxylic precursors, which facilitates their potential excretion. nih.gov The process is initiated by the hydroxylation of the ω-carbon, a reaction catalyzed by cytochrome P450 enzymes. microbenotes.comfrontiersin.org Very-long-chain fatty acids (VLCFAs), which consist of 24 to 26 carbon units, are specifically metabolized in peroxisomes. nih.gov The accumulation of VLCFAs like hexacosanoic acid (C26:0) in plasma and red blood cells has been observed in patients with dementia, suggesting a potential link to peroxisomal dysfunction. nih.gov

The conversion of a fatty acid to a dicarboxylic acid via ω-oxidation is a multi-step enzymatic process. wikipedia.orgallen.in

Hydroxylation : The first and rate-limiting step is the introduction of a hydroxyl group (-OH) onto the terminal omega carbon. This reaction is catalyzed by mixed-function oxidases belonging to the cytochrome P450 (CYP) superfamily, specifically members of the CYP4A and CYP4F families. wikipedia.orgnih.gov This step requires molecular oxygen (O₂) and the electron donor NADPH. wikipedia.orgallen.in

Oxidation to Aldehyde : The newly formed ω-hydroxy fatty acid is then oxidized to an aldehyde (ω-oxo fatty acid). This is carried out by alcohol dehydrogenase, which uses NAD+ as an oxidizing agent. wikipedia.orgbyjus.com

Oxidation to Carboxylic Acid : The final step involves the oxidation of the aldehyde group to a carboxylic acid group, yielding the α,ω-dicarboxylic acid. wikipedia.orgbyjus.com This reaction is catalyzed by aldehyde dehydrogenase (ALDH), an NAD(P)+-dependent enzyme. byjus.comnih.gov Fatty aldehyde dehydrogenase (FALDH) is specifically implicated in the oxidation of long-chain aliphatic aldehydes and is essential for the ω-oxidation of certain fatty acids and eicosanoids. nih.govnih.gov

The key enzymes involved are summarized in the table below.

Step Enzyme Class Specific Enzymes (Examples) Function
1. HydroxylationMixed-Function OxidaseCytochrome P450 (CYP4A, CYP4F families)Adds a hydroxyl group to the ω-carbon of the fatty acid. wikipedia.orgnih.gov
2. DehydrogenationAlcohol DehydrogenaseAlcohol DehydrogenaseOxidizes the ω-hydroxy fatty acid to an ω-oxo fatty acid (aldehyde). wikipedia.orgbyjus.com
3. OxidationAldehyde DehydrogenaseFatty Aldehyde Dehydrogenase (FALDH/ALDH3A2)Oxidizes the ω-oxo fatty acid to an α,ω-dicarboxylic acid. byjus.comnih.gov

While the initial steps of ω-oxidation occur in the endoplasmic reticulum, the resulting dicarboxylic acids are primarily metabolized further within peroxisomes. nih.govnih.gov Mitochondria and peroxisomes are the two main organelles responsible for fatty acid oxidation. nih.gov Mitochondrial β-oxidation is the primary pathway for energy production from most fatty acids. nih.govnih.gov However, peroxisomes are specialized for the β-oxidation of specific substrates, including very-long-chain fatty acids (>C22) and dicarboxylic acids. nih.govmdpi.com

When mitochondrial β-oxidation is impaired, the ω-oxidation pathway is upregulated, leading to an increased production of DCAs. nih.gov These DCAs are then transported into peroxisomes for shortening via β-oxidation. nih.govresearchgate.net Unlike mitochondria, peroxisomes only perform chain-shortening; the resulting shorter-chain acyl-CoAs and acetyl-CoA must be shuttled to mitochondria for complete oxidation to CO₂ and H₂O. frontiersin.org Therefore, there is a crucial metabolic interplay between the endoplasmic reticulum (where DCAs are formed), peroxisomes (where they are chain-shortened), and mitochondria (where the final oxidation for energy occurs). frontiersin.org In tissues with low peroxisomal capacity, mitochondria can assist in DCA oxidation. jci.org

Enzymatic Machinery in ω-Oxidation (e.g., Aldehyde Dehydrogenase)

Role in General Fatty Acid Biosynthesis

Hexacosanedioic acid is a product of fatty acid catabolism, specifically ω-oxidation, rather than a direct participant in the de novo synthesis of fatty acids. wikipedia.orgwikipedia.org Fatty acid synthesis is the process of creating fatty acids from smaller precursors like acetyl-CoA and malonyl-CoA, catalyzed by fatty acid synthase (FAS) systems in the cytosol. wikipedia.orgaocs.org

The formation of hexacosanedioic acid from its precursor, hexacosanoic acid (C26:0), represents a degradative or alternative metabolic pathway, not a biosynthetic one in the traditional sense of building up fatty acid chains. ebi.ac.uknih.gov In plants, dicarboxylic acids are known components of suberin, a lipid polyester (B1180765) found in cell walls, and their synthesis is linked to the modification of pre-existing C16 and C18 fatty acids. aocs.org However, this is a specialized pathway for producing structural biopolymers and is distinct from general fatty acid synthesis for energy storage or membrane composition. The presence of hexacosanedioic acid in biological systems generally points towards active ω-oxidation and peroxisomal activity, often in response to high levels of very-long-chain fatty acids. nih.govnih.gov

Metabolic Intermediates and Precursors in Biological Systems

The primary precursor for hexacosanedioic acid in biological systems is the corresponding very-long-chain saturated fatty acid, hexacosanoic acid (C26:0) . ebi.ac.uknih.gov Hexacosanoic acid is also known as cerotic acid. chemicalbook.com

The metabolic pathway proceeds as follows:

Precursor : Hexacosanoic acid (C26:0). This very-long-chain fatty acid is found in various natural lipids. chemicalbook.com

ω-Hydroxylation Intermediate : The ω-oxidation pathway first converts hexacosanoic acid into 26-hydroxyhexacosanoic acid . This is achieved by cytochrome P450 monooxygenases. wikipedia.orgmicrobenotes.com

ω-Oxo Intermediate : The hydroxylated intermediate is then oxidized to 26-oxohexacosanoic acid (an aldehyde) by alcohol dehydrogenase. wikipedia.orgbyjus.com

Final Product : Finally, aldehyde dehydrogenase oxidizes the aldehyde to yield hexacosanedioic acid . wikipedia.orgbyjus.com

In some contexts, such as in the suberin of cork from Quercus suber L., hexacosanedioic acid has been identified as a monomeric component, suggesting its precursors are part of the plant's lipid metabolism. academie-sciences.fr While not a direct precursor, erucic acid has been used in chemical synthesis through self-metathesis reactions to produce 1,26-hexacosanedioic acid for industrial polymer applications. researchgate.netua.pt

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis in Research

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry stands as a cornerstone for the analysis of hexacosanedioic acid, offering unparalleled sensitivity and structural information. Various MS-based approaches are tailored to different research needs, from initial identification to precise quantification in intricate samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and characterization of hexacosanedioic acid. However, due to the low volatility of this long-chain dicarboxylic acid, derivatization is a mandatory step to convert it into a more volatile form suitable for GC analysis. Common derivatization methods involve esterification to form methyl esters or silylation to create trimethylsilyl (B98337) (TMS) derivatives. nih.govuantwerpen.be

Once derivatized, the compound can be separated from other components in a mixture by the gas chromatograph and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule. For instance, the TMS derivative of hexacosanedioic acid can be characterized by its specific fragmentation pattern in the mass spectrum. uantwerpen.be The interpretation of these fragmentation patterns is a key aspect of its identification. mdpi.com In studies of suberin composition, GC-MS analysis has been instrumental in identifying the presence of hexacosanedioic acid among other α,ω-alkanedioic acids. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of hexacosanedioic acid in complex biological mixtures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. nih.govnih.govuzh.chbmj.combham.ac.ukuab.catnih.gov This technique is particularly well-suited for analyzing low-volatility and polar compounds without the need for derivatization. nih.gov In the field of metabolomics, LC-MS/MS is extensively used to profile a wide range of metabolites, including hexacosanedioic acid, in various biological samples such as plasma, serum, and tissue extracts. nih.govbmj.combham.ac.uknih.govnih.gov

The initial liquid chromatography step separates hexacosanedioic acid from other components in the sample. The separated compound then enters the mass spectrometer, where it is ionized and the precursor ion corresponding to hexacosanedioic acid is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This two-stage mass analysis (MS/MS) provides a high degree of specificity and reduces chemical noise, enabling the confident identification and quantification of hexacosanedioic acid even at low concentrations in complex matrices. For example, LC-MS/MS has been employed in metabolomic studies to identify potential disease biomarkers, where hexacosanedioic acid was detected in serum and plasma samples. bmj.combham.ac.uknih.govnih.gov It has also been used to analyze plant extracts, such as from Withania somnifera and Canna indica, revealing the presence of hexacosanedioic acid among a diverse array of phytochemicals. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HR-LC/MS-MS) for Accurate Mass Determination

High-resolution liquid chromatography-tandem mass spectrometry (HR-LC/MS-MS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of hexacosanedioic acid. nih.govnih.gov This technique can determine the mass of a molecule with a very high degree of precision, often to within a few parts per million (ppm) of the theoretical mass. This accuracy allows for the determination of the elemental formula of the compound, providing strong evidence for its identity. nih.gov

In the analysis of Withania somnifera fruit extracts, high-resolution mass spectrometry was used to confirm the structure of purified hexacosanedioic acid. nih.gov The accurate mass measurement helps to distinguish hexacosanedioic acid from other compounds that may have the same nominal mass but different elemental compositions. This capability is particularly valuable in non-targeted metabolomics studies where numerous unknown compounds are detected. nih.govfrontiersin.org

Table 1: High-Resolution Mass Spectrometry Data for Hexacosanedioic Acid
ParameterObserved ValueReference
Ion FormulaC₂₆H₅₁O₄ nih.gov
Calculated m/z (amu)427.3782 nih.gov
Actual m/z (amu)427.37864 nih.gov
Mean Mass Error (mmu)-4 nih.gov
Mean Error (ppm)-1.4 nih.gov
Observed m/z [M-H]⁻425.3636 mdpi.com
Theoretical m/z [M-H]⁻425.3631 mdpi.com
Mass Error (ppm)2.4 mdpi.com

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) in Metabolite Profiling

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are two of the most common ionization sources used in LC-MS for the analysis of metabolites, including hexacosanedioic acid. nih.govmdpi.comnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. mdpi.com It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. ESI is widely used in metabolomics studies for the analysis of dicarboxylic acids and has been successfully applied to detect hexacosanedioic acid in various biological samples, often in the negative ion mode. mdpi.combmj.comnih.govresearchgate.net High-resolution mass spectrometry analyses often utilize ESI. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that is generally more suitable for less polar compounds than ESI. nih.gov In the analysis of plant extracts, such as from Withania somnifera, APCI-MS proved to be an effective tool for profiling metabolites in non-polar solvent extracts and identifying the presence of hexacosanedioic acid. nih.gov While ESI was found to be less effective for profiling crude extracts in some cases due to poor separation, APCI provided valuable information on the chemical composition. nih.gov The choice between ESI and APCI often depends on the polarity of the analyte and the complexity of the sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including hexacosanedioic acid. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton NMR (¹H-NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the structure of hexacosanedioic acid by identifying the different types of protons present in the molecule and their chemical environments. nih.govcore.ac.uknih.govacs.orgacs.orgosti.gov The ¹H-NMR spectrum of hexacosanedioic acid exhibits characteristic signals that correspond to the different protons in its structure.

A broad singlet is typically observed for the acidic protons of the two carboxylic acid groups (-COOH). nih.gov The methylenic protons adjacent to the carbonyl groups (α-protons) appear as a distinct signal, often a triplet. nih.gov The numerous other methylenic protons in the long alkyl chain resonate as a broad multiplet at a different chemical shift. nih.gov By analyzing the chemical shifts, signal multiplicities, and integration values of these peaks, the structure of hexacosanedioic acid can be confidently confirmed. nih.gov

Table 2: ¹H-NMR Chemical Shift Data for Hexacosanedioic Acid
Proton TypeChemical Shift (δ in ppm)MultiplicityReference
Carboxylic acid protons (-COOH)10.90Broad Singlet nih.gov
Methylenic protons (C-2 & C-25)2.30Triplet nih.gov
Methylenic protons (C-3 & C-24)1.85Pentet nih.gov
Alkyl residual chain protons (C-4 to C-23)0.80Broad Singlet/Multiplet nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation, purification, and quantitative analysis of hexacosanedioic acid from complex biological or synthetic mixtures. mjcce.org.mkijpsonline.com Its high resolution and sensitivity make it ideal for separating dicarboxylic acids, which often lack strong chromophores for easy detection. pragolab.cz

Purification: In one study, hexacosanedioic acid was successfully purified from an n-hexane extract of Withania somnifera fruit using HPLC. The purification process involved analytical HPLC with a C18 column, and the fractions containing the compound of interest were collected manually. The purity of the isolated compound was then confirmed before subsequent structural analysis by high-resolution mass spectrometry.

Quantitative Analysis: For the quantitative analysis of dicarboxylic acids, reversed-phase HPLC (RP-HPLC) is commonly employed. mjcce.org.mkpragolab.cz The separation is typically achieved on a C18 column. The mobile phase often consists of an aqueous solution with an organic modifier like acetonitrile, and the pH is usually kept low (e.g., using phosphoric acid) to ensure the dicarboxylic acids are in their protonated form, which enhances their retention on the nonpolar stationary phase. mjcce.org.mkijpsonline.com Detection can be challenging due to the lack of a strong UV chromophore in saturated dicarboxylic acids. pragolab.cz Therefore, detection is often performed at low UV wavelengths (around 200-210 nm) or by using a mass spectrometer (LC-MS) as the detector, which provides both quantification and mass information for identification. pragolab.cz The LC-MS method allows for sensitive detection by monitoring the deprotonated molecular ions in negative ion mode. pragolab.cz

The table below summarizes typical HPLC conditions used for the analysis of dicarboxylic acids, which are applicable to hexacosanedioic acid.

ParameterTypical Conditions
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient with an acid modifier (e.g., phosphoric acid)
Detection UV at low wavelength (e.g., 210 nm) or Mass Spectrometry (MS)
Flow Rate ~1 mL/min

Metabolomic Profiling and Data Interpretation Strategies in Research Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to understanding the biological roles of compounds like hexacosanedioic acid.

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a biological sample to identify changes related to a specific condition or disease state. nih.govendocrine-abstracts.orgfrontiersin.org This hypothesis-generating approach has been instrumental in identifying alterations in the levels of hexacosanedioic acid in various research studies.

In a study investigating potential biomarkers for pulmonary arterial hypertension, untargeted plasma metabolomics revealed a significant decrease in the levels of hexacosanedioic acid in patients compared to healthy controls. researchgate.net This finding suggests a potential link between the metabolism of very long-chain dicarboxylic acids and the pathophysiology of this disease.

Another untargeted metabolomics study focused on rare genetic disorders, Alström and Bardet-Biedl syndromes, identified a negative correlation between the serum levels of hexacosanedioic acid and the age of the patients. This was in contrast to control groups where a positive correlation was observed. This discovery points to a potential age-related dysregulation of fatty acid metabolism in these specific patient populations.

These studies typically employ liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to detect and quantify a wide range of metabolites, including hexacosanedioic acid. nih.govresearchgate.net The resulting complex datasets are then analyzed using multivariate statistical methods to identify significant metabolic changes.

The following table presents a summary of research findings from untargeted metabolomics studies that have identified changes in hexacosanedioic acid levels.

Study FocusBiological MatrixKey Finding for Hexacosanedioic Acid
Pulmonary Arterial HypertensionPlasmaDecreased levels in patients vs. controls researchgate.net
Alström and Bardet-Biedl SyndromesSerumNegative correlation with age in patient group

Following the identification of significantly altered metabolites in untargeted studies, pathway enrichment analysis is performed to understand the biological context of these changes. endocrine-abstracts.org This analysis maps the identified metabolites to known metabolic pathways to determine which pathways are most significantly impacted.

While no studies to date have presented a pathway enrichment analysis specifically centered on hexacosanedioic acid, the general metabolism of long-chain dicarboxylic acids is well-documented. These compounds are primarily formed through the ω-oxidation pathway of fatty acids, which serves as an alternative to the main β-oxidation pathway, particularly when there is an excess of fatty acids. nih.govresearchgate.netnih.gov The ω-oxidation process occurs in the endoplasmic reticulum, converting monocarboxylic fatty acids into their corresponding dicarboxylic acids. fraunhofer.de

Once formed, these long-chain dicarboxylic acids, including hexacosanedioic acid, are further metabolized via peroxisomal β-oxidation. nih.govresearchgate.netnih.gov This pathway shortens the carbon chain of the dicarboxylic acid, producing acetyl-CoA and shorter-chain dicarboxylic acids. nih.govfraunhofer.de

Therefore, in a metabolomics study where hexacosanedioic acid is identified as a significantly altered metabolite, pathway enrichment analysis would likely highlight the "dicarboxylic acid metabolism" and "fatty acid ω-oxidation" pathways. nih.govresearchgate.net Dysregulation of these pathways could indicate a metabolic shift or a block in the peroxisomal β-oxidation of these long-chain dicarboxylic acids.

Biological Functions and Mechanistic Investigations in Controlled Systems

Involvement in Cellular Lipid Metabolism Regulation (non-clinical focus)

Hexacosanedioic acid, a long-chain dicarboxylic acid, has been identified as a relevant metabolite in studies investigating the regulation of cellular lipid metabolism. Its presence and concentration fluctuations in various biological samples under specific research conditions point to its role within complex metabolic networks.

Metabolomic studies, which provide a snapshot of metabolic phenotypes, have consistently detected hexacosanedioic acid as a molecule of interest under various conditions. In non-clinical research settings, its levels have been shown to change, indicating shifts in lipid metabolism pathways.

For instance, untargeted metabolomic profiling has identified hexacosanedioic acid as part of the metabolic signature in different human conditions. In a systematic review of metabolomics associated with fetal growth restriction, hexacosanedioic acid was listed among the diverse metabolic features identified in untargeted studies. bmj.combmj.comnih.gov Similarly, research on the serum metabolome of individuals with Benign Essential Blepharospasm (BEB) identified hexacosanedioic acid among a large number of metabolites that were significantly different between BEB patients and healthy controls. semanticscholar.org

A study focusing on the rare genetic disorders Alström syndrome (ALMS) and Bardet-Biedl syndrome (BBS), which are associated with altered lipid metabolism, observed changes in the levels of hexacosanedioic acid over a four-year follow-up period. nih.gov Specifically, the level of hexacosanedioic acid was found to decrease in the ALMS/BBS patient group between the initial and follow-up time points. nih.gov This research also noted a negative correlation between hexacosanedioic acid levels and patient age in the ALMS/BBS group, a trend that was opposite to that observed in control groups. nih.govresearchgate.net These findings underscore that the metabolic profile, including levels of hexacosanedioic acid, can be altered in specific research cohorts and may change over time. nih.gov

Below is a table summarizing the findings from various research studies where alterations in hexacosanedioic acid levels were noted.

Research AreaSample TypeKey FindingsCitations
Fetal Growth Restriction Maternal Blood/HairIdentified as a predictive metabolite in untargeted metabolomic studies. bmj.comnih.gov
Alström & Bardet-Biedl Syndromes SerumLevels decreased over a 4-year follow-up in the patient group; negatively correlated with age in patients. nih.govresearchgate.net
Benign Essential Blepharospasm SerumPart of a distinct metabolic profile in patients compared to healthy controls. semanticscholar.org

The metabolism of long-chain fatty acids is tightly regulated by enzymatic activities. Research has suggested a correlation between the levels of dicarboxylic acids, such as hexacosanedioic acid, and the activity of specific metabolic pathways. In instances where the primary fatty acid breakdown pathway, β-oxidation, is insufficient, alternative pathways like ω-oxidation may become more prominent. researchgate.net

One study investigating the metabolomic differences in lung tissue from patients with pulmonary arterial hypertension (PAH) observed a significant accumulation of dicarboxylic fatty acids. researchgate.net This finding was correlated with gene array data showing that ALDH18A1, a gene encoding a major enzyme in the ω-oxidation pathway, was significantly overexpressed in the PAH lung tissue. researchgate.net The study proposed that ω-oxidation may become the major pathway for fatty acid oxidation when β-oxidation is unable to meet the cell's energy demands. researchgate.net Although plasma levels of hexacosanedioic acid were decreased in this study, it was hypothesized that this was due to its accumulation in the lungs, where this heightened enzymatic activity was taking place. researchgate.net

Furthermore, hexacosanedioic acid can serve as a substrate in specific enzymatic reactions. For example, it can be partially esterified to form hexacosanedioic acid monoester, which is then used in the acylation of sphingosine (B13886) in a reaction catalyzed by ceramidase to produce a ceramide analogue. dtu.dk This demonstrates its direct involvement with enzymatic processes in the synthesis of other lipid molecules.

Alterations in Metabolic Profiles under Specific Research Conditions

Research on Cell Line Responses (in vitro, non-clinical relevance)

In vitro studies using cultured cell lines are fundamental for investigating the direct effects of specific compounds on cellular processes. Research on hexacosanedioic acid has explored its impact on cell proliferation, cell cycle, and apoptosis in non-clinical cancer models.

The anti-proliferative potential of hexacosanedioic acid has been evaluated in cancer cell lines. In one study, the compound was isolated from Withania somnifera fruit extracts and tested against the SKBR3 human breast cancer cell line. nih.gov

The research demonstrated that hexacosanedioic acid significantly inhibited the growth of these cancer cells. nih.gov The effect was concentration-dependent, with a notable reduction in cell confluency (a measure of cell number and proliferation) observed after three days of incubation. nih.gov Compared to the untreated control which reached 98% confluency, cells treated with 50 μg/mL of hexacosanedioic acid showed only 45% live cell confluency. nih.gov A lower concentration of 25 μg/mL was also effective, resulting in an average confluency of 20%. nih.gov These findings indicate a direct inhibitory effect of hexacosanedioic acid on the proliferation of this particular cultured cell model. nih.gov

The table below details the anti-proliferative effects observed in the study.

Cell LineCompound ConcentrationObserved Effect on Cell ConfluencyCitations
SKBR3 (Breast Cancer) Control (Untreated)98% nih.gov
SKBR3 (Breast Cancer) 25 μg/mL20% (average) nih.gov
SKBR3 (Breast Cancer) 50 μg/mL45% (live cells) nih.gov

The inhibition of cellular proliferation is often linked to the modulation of the cell cycle. While direct cell cycle analysis on purified hexacosanedioic acid is not extensively detailed, research into the extracts from which it was isolated provides significant context. Bioactive compounds from the Withania somnifera plant, such as withaferin-A, are known to induce cell cycle arrest. nih.gov

These related compounds have been shown to cause an arrest in the G2/M phase of the cell cycle. nih.gov This arrest is associated with the modulation of key regulatory proteins, including cyclin B1, p34(cdc2), and Proliferating Cell Nuclear Antigen (PCNA). nih.gov The research that identified the anti-proliferative activity of hexacosanedioic acid suggests its mechanism may be aligned with the known activities of other compounds from its source, pointing toward potential cell cycle modulation as a key mechanism. nih.govresearchgate.net

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. It is a highly regulated process involving a cascade of specific proteins. uvigo.esactanaturae.ru The anticancer activity of compounds is often attributed to their ability to induce apoptosis.

In the context of research on Withania somnifera, from which hexacosanedioic acid was isolated and tested, the plant's bioactive compounds are known to trigger apoptotic pathways. nih.gov The mechanism involves the modulation of the STAT3 signaling pathway, which in turn leads to changes in the expression of p53-mediated apoptotic markers. nih.gov Key markers that are affected include members of the Bcl-2 family (the anti-apoptotic Bcl-2 and the pro-apoptotic Bax) and caspases, which are the executioner enzymes of apoptosis. nih.govexcli.de Specifically, these compounds have been shown to influence the levels of caspase-3 and its substrate, cleaved PARP, which are hallmark indicators of apoptosis. nih.gov The observed inhibition of tumor cell growth by extracts containing these compounds, including hexacosanedioic acid, is considered to be significantly influenced by the induction of these apoptotic mechanisms. nih.gov

Apoptotic MarkerRole in ApoptosisModulation by Source CompoundsCitations
Bcl-2 Anti-apoptotic protein; inhibits cell death.Expression is modified. nih.gov
Bax Pro-apoptotic protein; promotes cell death.Expression is modified. nih.gov
Caspase-3 Key executioner caspase; activates cellular breakdown.Expression is modified. nih.gov
Cleaved PARP A substrate of caspase-3; its presence indicates apoptotic activity.Levels are modified. nih.gov

Analysis of Cell Cycle Modulation in in vitro Studies

Role as a Plant Metabolite and in Plant Physiology Research

Hexacosanedioic acid, a saturated very-long-chain α,ω-dicarboxylic acid with a 26-carbon backbone, is recognized as a naturally occurring plant metabolite. ebi.ac.ukebi.ac.uk Its primary role in plant physiology is structural, serving as a significant monomer in the biosynthesis of suberin. gerli.comgerli.com Suberin is a complex, lipophilic polyester (B1180765) found in the cell walls of specific plant tissues, where it forms a protective barrier. researchgate.netnsf.gov This polymer is crucial for controlling water and solute movement and defending against pathogen invasion. researchgate.netnih.gov

The presence of very-long-chain dicarboxylic acids (VLCFAs) with chain lengths from C16 to C26 is considered a diagnostic feature of suberin. gerli.comgerli.comatamankimya.com These diacids can constitute a significant portion of the suberin polymer, ranging from 24% to 45% of its total aliphatic components. gerli.comgerli.com Suberin is typically located in the periderm of bark and underground organs like roots and tubers, as well as in the endodermis of roots. researchgate.netaocs.org

Research into plant physiology has utilized hexacosanedioic acid to better understand the composition and function of these protective barriers. For instance, in studies of cork from the oak Quercus suber, commercial hexacosanedioic acid was used as a standard for the gas chromatography-mass spectrometry (GC-MS) calibration to quantify suberin monomers. unl.pt This highlights its utility as a reference compound in analytical studies of plant polymers. Furthermore, advanced analytical techniques have identified hexacosanedioic acid as a phytochemical component in the roots and rhizomes of Canna indica L. researchgate.net

The compound's importance in research is also demonstrated by the chemical synthesis of isotopically labeled versions. 13C-labelled hexacosanedioic acid has been synthesized for use as a tracer in detailed studies on the structure and metabolism of suberin and cutin, providing a powerful tool for investigating the assembly of these critical plant barriers. researchgate.net

Detailed research findings have quantified the presence of hexacosanedioic acid in various plant tissues, confirming its role as a component of suberin-associated waxes and extractives.

Table 1. Documented Presence of Hexacosanedioic Acid in Plant Species

Plant Species Tissue Method of Detection Finding Reference
Acacia mangium Bark Lipophilic Extraction / GC-MS 14 mg/kg of dry extractive uma.pt
Canna indica L. Roots and Rhizomes Hydroalcoholic Extract / HR-LC/MS-MS Identified as a major phytochemical researchgate.net
Arabidopsis thaliana Roots Depolymerization / GC-MS Identified as a component of α,ω-diacids which make up 24% of root suberin nih.gov

Table 2. Compound Names Mentioned in the Article

Compound Name
Hexacosanedioic acid
Suberin

Chemical Synthesis and Derivatization for Material Science and Biotechnology Research

Bio-based Production Routes for Dicarboxylic Acids

The synthesis of hexacosanedioic acid and other long-chain dicarboxylic acids from renewable feedstocks is a critical step towards reducing reliance on fossil fuels in the chemical industry. ua.ptcore.ac.uk Key bio-based production strategies include olefin metathesis followed by hydrogenation and enzymatic ω-oxidation of plant oils. ua.ptacs.orgacs.org

Olefin Metathesis and Hydrogenation Strategies

A prominent route to producing hexacosanedioic acid involves the self-metathesis of erucic acid, a fatty acid abundant in rapeseed oil. ua.ptcore.ac.uk This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs catalysts. ua.ptumicore.com The initial product of this metathesis reaction is the unsaturated dicarboxylic acid, 1,26-hexacos-13-enedioic acid. core.ac.uk

Subsequent hydrogenation of the internal double bond in 1,26-hexacos-13-enedioic acid yields the saturated 1,26-hexacosanedioic acid. ua.ptcore.ac.uk This two-step process provides a pathway to a linear, long-chain dicarboxylic acid from a readily available plant oil derivative. acs.org The efficiency of this method relies on the performance of the metathesis catalyst and the conditions of the hydrogenation step. ua.ptacs.org

Table 1: Olefin Metathesis and Hydrogenation for Hexacosanedioic Acid Synthesis

Step Reactant Catalyst Product
Olefin Metathesis Erucic Acid Ruthenium-based catalyst 1,26-hexacos-13-enedioic acid
Hydrogenation 1,26-hexacos-13-enedioic acid Hydrogenation catalyst 1,26-hexacosanedioic acid

Enzymatic ω-Oxidation of Plant Oil Feedstocks

An alternative and highly specific route to dicarboxylic acids involves the enzymatic ω-oxidation of fatty acids. acs.orgacs.org This biochemical pathway utilizes enzymes, primarily from the cytochrome P450 family, to oxidize the terminal methyl group of a fatty acid to a carboxylic acid. allen.inwikipedia.org While this method has been demonstrated for various fatty acids, its application to produce hexacosanedioic acid from corresponding C26 fatty acids is an area of ongoing research. acs.orgnvkc.nl

The process typically involves a three-step enzymatic cascade:

Hydroxylation: A cytochrome P450 oxidase introduces a hydroxyl group at the ω-carbon. allen.in

Oxidation to Aldehyde: Alcohol dehydrogenase oxidizes the newly formed hydroxyl group to an aldehyde. allen.in

Oxidation to Carboxylic Acid: Aldehyde dehydrogenase completes the process by oxidizing the aldehyde to a carboxylic acid, resulting in a dicarboxylic acid. allen.in

This enzymatic route offers the potential for high selectivity and operation under mild reaction conditions, making it an attractive green alternative to some chemical synthesis methods. dtu.dk The development of robust and efficient enzyme systems is crucial for the industrial-scale production of long-chain dicarboxylic acids via this method. acs.org

Application as a Monomer in Polymer Synthesis

Hexacosanedioic acid serves as a key building block in the synthesis of novel aliphatic polyesters, offering a bio-based alternative to polymers derived from petrochemicals. ua.ptcore.ac.uk Its long aliphatic chain imparts unique properties to the resulting polymers, making them suitable for various applications.

Polycondensation Reactions for Aliphatic Polyesters

Hexacosanedioic acid readily undergoes polycondensation reactions with a variety of diols to produce long-chain aliphatic polyesters. ua.ptresearchgate.net For instance, the polycondensation of hexacosanedioic acid with hexacosane-1,26-diol, which can be derived from the reduction of hexacosanedioic acid itself, yields the polyester (B1180765) designated as 26,26. ua.ptcore.ac.uk

Furthermore, hexacosanedioic acid can be polymerized with shorter-chain diols, such as dodecane-1,12-diol and butane-1,4-diol, to create polyesters with varying properties, denoted as 12,26 and 4,26, respectively. ua.ptcore.ac.uk These reactions are typically carried out at elevated temperatures and often employ a catalyst to facilitate the esterification process. researchgate.netscielo.br The resulting polyesters from these 100% renewable sources exhibit number-average molecular weights (Mn) in the range of 8-14 kDa and polydispersity indices (PDI) between 2.1 and 2.7. core.ac.uk

Table 2: Examples of Polyesters Synthesized from Hexacosanedioic Acid

Diol Monomer Resulting Polyester
Hexacosane-1,26-diol Polyester 26,26
Dodecane-1,12-diol Polyester 12,26
Butane-1,4-diol Polyester 4,26

Design of Functionalized Polymeric Materials

The use of hexacosanedioic acid as a monomer allows for the design of functionalized polymeric materials with tailored properties. acs.org The long methylene (B1212753) chain of hexacosanedioic acid contributes to the flexibility of the resulting polymer backbone. researchgate.net By selecting different diol co-monomers, researchers can fine-tune the thermal and mechanical properties of the final polyester. ua.ptcore.ac.uk

For example, the incorporation of aromatic diols can lead to polyesters with higher glass transition temperatures compared to their fully aliphatic counterparts. researchgate.net This versatility in monomer selection opens up possibilities for creating a wide range of bio-based polymers with specific functionalities for advanced applications. The introduction of functional groups can be achieved either by using functionalized monomers during polymerization or through post-polymerization modification. researchgate.net

Investigation of Polymer Properties via Spectroscopic and Thermal Analysis

The properties of polyesters derived from hexacosanedioic acid are thoroughly investigated using a suite of analytical techniques. ua.ptcore.ac.uk Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the chemical structure of the synthesized polymers. core.ac.ukresearchgate.net

Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for determining the thermal stability and transition temperatures of the polyesters. core.ac.ukej-eng.orgsetaramsolutions.com Polyesters based on hexacosanedioic acid have been shown to possess high crystallinity, with a crystal structure similar to that of polyethylene. core.ac.uk They also exhibit high melting temperatures, ranging from 74 to 104 °C, and crystallization temperatures between 68 and 92 °C. core.ac.uk The degradation temperatures of these materials are also notably high, falling in the range of 323-386 °C. core.ac.uk

Table 3: Thermal Properties of Polyesters from Hexacosanedioic Acid

Property Range
Melting Temperature (Tm) 74 - 104 °C
Crystallization Temperature (Tc) 68 - 92 °C
Degradation Temperature (Td) 323 - 386 °C

Advanced Chemical Modifications and Functionalization for Research Purposes

The long-chain dicarboxylic acid, hexacosanedioic acid, serves as a versatile platform for advanced chemical modifications and functionalization, enabling the development of novel materials with tailored properties for specific research applications in material science and biotechnology. Its two carboxylic acid end-groups provide reactive sites for a variety of chemical transformations, including polymerization, amidation, and the attachment of functional moieties. These modifications allow for the creation of polymers with unique thermal and mechanical properties, as well as the design of sophisticated biomaterials for applications such as drug delivery and tissue engineering.

Polyesters and Polyamides Synthesis

The bifunctional nature of hexacosanedioic acid makes it an ideal monomer for polycondensation reactions, leading to the formation of high-molecular-weight polyesters and polyamides. These polymers are of significant interest due to their potential as bio-based and biodegradable alternatives to conventional plastics.

Researchers have synthesized a range of aliphatic polyesters by reacting hexacosanedioic acid with various diols. For instance, polycondensation of hexacosanedioic acid with long-chain diols like hexacosane-1,26-diol has been reported. The resulting polyesters exhibit high crystallinity and melting points, making them suitable for applications requiring robust thermal properties. The properties of these polyesters can be tuned by varying the chain length of the diol comonomer.

Similarly, polyamides can be synthesized from hexacosanedioic acid and various diamines. The incorporation of the long aliphatic chain of hexacosanedioic acid into the polymer backbone can impart flexibility and hydrophobicity. The synthesis of functional polyamides, including hyperbranched structures, has been explored to enhance properties like solubility and processability nih.gov. The introduction of specific functional groups into the polymer chain can also be achieved by using functionalized monomers during polymerization nih.gov.

Polymer Type Monomers Key Properties Potential Research Applications
PolyesterHexacosanedioic acid, Hexacosane-1,26-diolHigh crystallinity, High melting temperatureBio-based engineering plastics, Hot-melt adhesives
PolyesterHexacosanedioic acid, Dodecane-1,12-diolSemicrystalline, Lower melting point than 26,26-polyesterFlexible films, Biodegradable packaging
PolyamideHexacosanedioic acid, HexamethylenediamineHigh thermal stability, Good mechanical strengthHigh-performance fibers, Engineering thermoplastics
Functional PolyamideHexacosanedioic acid, Functional diaminesImproved solubility, Tailored surface propertiesMembranes for separation, Advanced coatings

Bolaamphiphiles with Functional Head Groups

Hexacosanedioic acid is an excellent building block for the synthesis of bolaamphiphiles, which are amphiphilic molecules with hydrophilic head groups at both ends of a hydrophobic chain. These molecules can self-assemble in aqueous solutions to form a variety of nanostructures, such as vesicles, nanotubes, and nanofibers, making them promising candidates for drug delivery, gene therapy, and biomimetic materials.

The carboxylic acid groups of hexacosanedioic acid can be functionalized with a wide array of polar head groups, including peptides, sugars, and other bioactive molecules. For example, bolaamphiphiles with peptide head groups, such as octa-arginine, have been synthesized for efficient siRNA delivery nih.gov. The multivalent presentation of the peptides on the resulting nanostructures can enhance cellular uptake and therapeutic efficacy nih.gov. Asymmetric bolaamphiphiles, where the two head groups are different, have also been designed to create even more complex and functional self-assembled systems nih.govfrontiersin.org.

Bolaamphiphile Head Group Self-Assembly Behavior Key Features Research Area
Peptides (e.g., octa-arginine)Forms complexes with siRNAEnhanced gene delivery, High biocompatibilityGene therapy, Bio-inspired materials nih.gov
Sugars (e.g., glucose, galactose)Forms vesicles (bolasomes)Mimics cell membranes, Potential for targeted deliveryDrug delivery, Glycobiology research
Choline estersForms enzymatically-disruptable vesiclesTriggered release of encapsulated cargoControlled drug release systems nih.gov
PhenylalanineForms pH-responsive hydrogelsControlled release based on pH changesSmart drug delivery, Vitamin carriers nih.gov

Functionalization with Bioactive Molecules

The direct conjugation of bioactive molecules to hexacosanedioic acid or its derivatives opens up possibilities for creating functionalized biomaterials with specific biological activities. The carboxylic acid groups can be activated and reacted with amine or hydroxyl groups present in many bioactive compounds, such as peptides, growth factors, and drugs.

Peptide-functionalized materials are of particular interest in tissue engineering and regenerative medicine. The covalent attachment of cell-adhesive peptides (e.g., RGD) or antimicrobial peptides to a hexacosanedioic acid-based scaffold can enhance cell attachment and proliferation or prevent bacterial infections, respectively nih.govresearchgate.net. This approach allows for the creation of biomaterials that can actively interact with the biological environment and guide cellular responses nih.gov.

Cross-linked Networks and Hydrogels

The dicarboxylic nature of hexacosanedioic acid allows for its use as a cross-linking agent to form polymer networks and hydrogels. By reacting with polyols or polyamines, three-dimensional networks can be created with properties ranging from rigid thermosets to soft and swellable hydrogels. These materials are being investigated for a variety of applications, including as scaffolds for tissue engineering, matrices for controlled drug release, and as smart materials.

The degree of cross-linking, and thus the mechanical properties and swelling behavior of the resulting network, can be controlled by the stoichiometry of the reactants and the reaction conditions researchgate.net. For instance, hydrogels based on hexacosanedioic acid can be designed to be biodegradable, releasing encapsulated therapeutic agents as the network degrades mdpi.comnih.govnih.gov.

Stimuli-Responsive Materials

Functionalized derivatives of hexacosanedioic acid can be used to create "smart" or stimuli-responsive materials that change their properties in response to external cues such as pH, temperature, or light numberanalytics.comresearchgate.net. For example, by incorporating pH-sensitive moieties into polymers or bolaamphiphiles derived from hexacosanedioic acid, materials can be designed to release a drug preferentially in the acidic microenvironment of a tumor or an inflamed tissue nih.govsigmaaldrich.com. Similarly, temperature-responsive polymers can be synthesized that undergo a phase transition at a specific temperature, enabling applications in injectable drug delivery systems and smart coatings numberanalytics.com.

Stimulus Functional Moiety/Structure Response Mechanism Potential Research Application
pHIonizable groups (e.g., amines, carboxylic acids)Protonation/deprotonation leading to changes in solubility or conformationTargeted drug delivery to acidic tumors, pH-sensitive hydrogels sigmaaldrich.com
TemperatureThermo-responsive polymers (e.g., PNIPAM) incorporated into the structureUndergoes a lower or upper critical solution temperature (LCST/UCST) phase transitionInjectable hydrogels, Smart surfaces for cell culture numberanalytics.com
EnzymesEnzyme-cleavable linkagesSpecific bond cleavage by target enzymesTriggered drug release in the presence of disease-related enzymes nih.gov
LightPhoto-responsive groups (e.g., azobenzene)Isomerization upon light irradiation leading to conformational changesLight-controlled drug release, Photo-switchable materials kent.ac.uk

Synthetic Biology and Metabolic Engineering for Optimized Production

Engineering Microbial Systems for Hexacosanedioic Acid Production (Analogous to hexanoic acid research)

The biotechnological production of hexacosanedioic acid and other long-chain DCAs is primarily achieved through the use of engineered oleaginous yeasts, such as species from the genera Candida and Yarrowia. fraunhofer.deocl-journal.org These microbes can utilize renewable materials like plant oil fatty acids as substrates. fraunhofer.de The core of this capability lies in the ω-oxidation pathway, a metabolic route that converts fatty acids into their corresponding α,ω-dicarboxylic acids through terminal oxidation. fraunhofer.deresearchgate.net

A primary challenge in harnessing this natural pathway for industrial production is the presence of a competing metabolic process: β-oxidation. fraunhofer.de The β-oxidation pathway is the principal mechanism for fatty acid degradation in yeast, breaking down both the initial fatty acid substrates and the desired dicarboxylic acid products to generate energy for the cell. fraunhofer.deresearchgate.net This catabolic activity severely limits the accumulation and yield of the target DCA.

Therefore, a foundational strategy in engineering microbial systems for DCA production is the creation of a specialized cellular chassis where the β-oxidation pathway is inactivated. ocl-journal.orgnih.gov By disrupting the genes essential for β-oxidation, metabolic flux is redirected away from degradation and forced through the ω-oxidation pathway. nih.gov This approach effectively channels the fatty acid substrate almost exclusively towards the synthesis of the corresponding dicarboxylic acid. nih.gov

This principle of eliminating competing metabolic pathways is a cornerstone of metabolic engineering and finds parallels in research aimed at producing other carboxylic acids, such as hexanoic acid. In hexanoic acid fermentation, for instance, managing metabolic intermediates and microbial community dynamics is crucial for maximizing yield and preventing the formation of unwanted byproducts. nih.gov While the specific enzymes and pathways differ, the overarching strategy of streamlining metabolism to favor the synthesis and accumulation of a single, high-value product remains a consistent theme. By focusing the cell's resources on a targeted synthetic pathway, high-yield production of specific molecules like hexacosanedioic acid becomes feasible.

Genetic Manipulation Strategies for Enhanced Biosynthesis

To achieve high-titer production of hexacosanedioic acid, specific and targeted genetic modifications are implemented to re-engineer the yeast's metabolic network. These strategies focus on eliminating product degradation, enhancing the biosynthetic pathway, increasing precursor availability, and facilitating product export.

Blocking the β-Oxidation Pathway The most critical manipulation is the complete blockage of the β-oxidation pathway. This is accomplished by sequentially disrupting the genes that encode for the acyl-CoA oxidases (POX), the first and key enzymes in this degradation route. nih.gov In the industrial yeast Candida tropicalis, the targeted knockout of all four genes for acyl-CoA oxidase isozymes has been demonstrated to successfully redirect fatty acid substrates entirely to the ω-oxidation pathway, leading to a conversion efficiency of nearly 100%. nih.gov This prevents the loss of both the fatty acid feedstock and the final dicarboxylic acid product to cellular catabolism. fraunhofer.denih.gov

Enhancing Precursor Supply and Product Export Further enhancements can be achieved by ensuring a robust supply of the initial fatty acid precursors and efficient removal of the final product from the cell.

Precursor Availability : Strategies developed for producing other fatty acid-derived molecules can be applied here. This includes overexpressing the gene for acetyl-CoA carboxylase (ACC), which catalyzes a key step in the de novo synthesis of fatty acids, thereby increasing the total intracellular pool of fatty acid precursors. researchgate.net Additionally, overexpressing specific thioesterase enzymes can increase the availability of free fatty acids for the ω-oxidation pathway. researchgate.netfrontiersin.org

Product Export : The accumulation of high concentrations of DCAs within the cell can be toxic and may inhibit further production. To overcome this, specific transporter proteins can be introduced to efficiently export the DCAs out of the cell and into the fermentation broth. pnas.org Engineering yeast with transporters, such as those from the voltage-dependent slow-anion channel (SLAC1) family, has been shown to be an energy-efficient method to increase the extracellular titers of dicarboxylic acids without impairing cell growth. pnas.orgnih.gov

These genetic strategies, summarized in the table below, work in concert to create a highly specialized and efficient microbial cell factory for the production of hexacosanedioic acid from renewable resources.

Genetic TargetManipulation StrategyPurposeOrganism Example
Acyl-CoA Oxidase (e.g., POX genes) Gene Deletion / KnockoutBlock the competing β-oxidation pathway to prevent degradation of fatty acids and dicarboxylic acids. nih.govCandida tropicalis
Cytochrome P450 Monooxygenase (CYP) Gene Overexpression / AmplificationIncrease the rate of the first step in the ω-oxidation pathway (terminal hydroxylation). researchgate.netnih.govCandida tropicalis
NADPH-Cytochrome P450 Reductase (CPR) Gene Overexpression / AmplificationProvide sufficient electrons to Cytochrome P450, enhancing its catalytic activity. researchgate.netnih.govCandida tropicalis
Acetyl-CoA Carboxylase (ACC) Gene OverexpressionIncrease the de novo synthesis of fatty acid precursors. researchgate.netYarrowia lipolytica
Dicarboxylic Acid Transporters (e.g., SLAC1 family) Heterologous ExpressionFacilitate the efficient export of dicarboxylic acids from the cell to increase final product titer. pnas.orgnih.govSaccharomyces cerevisiae

Future Research Directions and Unexplored Avenues

Elucidating Undiscovered Metabolic Pathways

While the general routes for dicarboxylic acid metabolism, such as ω-oxidation followed by β-oxidation, are known, the specific and potentially unique metabolic pathways involving hexacosanedioic acid remain largely uncharacterized. The ω-oxidation of fatty acids to their corresponding dicarboxylic acids is a known process in some microorganisms like certain yeast species. fraunhofer.de This process involves a series of enzymatic reactions. fraunhofer.de However, the precise enzymes and regulatory mechanisms controlling the metabolism of a very-long-chain dicarboxylic acid like hexacosanedioic acid are not fully understood. Future research could focus on identifying and characterizing the specific enzymes, such as those from the cytochrome P450 family, and the genetic pathways that govern its synthesis and degradation in various organisms. fraunhofer.denih.gov

Investigating the potential for alternative metabolic routes is another crucial avenue. For instance, exploring whether hexacosanedioic acid can be metabolized through pathways other than the peroxisomal β-oxidation pathway could reveal novel biochemical interactions. nih.gov Understanding these pathways is essential, as long-chain dicarboxylic acids have been implicated in critical biological processes like inducing peroxisomal β-oxidation and affecting hepatic triacylglycerol accumulation. nih.gov

Novel Analytical Method Development for Trace Analysis

The detection and quantification of long-chain dicarboxylic acids like hexacosanedioic acid in biological and environmental samples present significant analytical challenges due to their low concentrations and potential for poor ionization. chromatographyonline.com Current methods often rely on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can be time-consuming and may suffer from matrix effects. chromatographyonline.comrsc.org

Future research should focus on developing more sensitive and robust analytical techniques for trace analysis. One promising approach involves the use of derivatization agents to enhance ionization efficiency. For example, using agents like dimethylaminophenacyl bromide (DmPABr) can reverse the charge of the carboxyl groups, allowing for positive ionization mode analysis in LC-MS/MS, which can improve detection limits. chromatographyonline.com

Furthermore, the development of novel stationary phases and optimization of chromatographic conditions for ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) could offer improved separation and identification of hexacosanedioic acid from complex matrices. rsc.org The application of advanced techniques like tandem mass spectrometry (MS/MS) can provide more definitive structural information for accurate quantification. google.com

Expanded Roles in Non-Human Biological Systems Research

Hexacosanedioic acid has been identified in various non-human biological systems, including plants, fungi, and microorganisms, yet its precise physiological roles are not fully elucidated. mdpi.comresearchgate.netmdpi.com

In plants, hexacosanedioic acid has been detected in species such as Canna indica and is considered a biomarker for suberin, a complex polyester (B1180765) that forms a protective barrier in plant roots. researchgate.net Its presence suggests a role in plant defense and structural integrity. Future research could explore its specific functions in plant responses to biotic and abiotic stress, and its potential involvement in plant hormone signaling pathways. plantarc.comnih.gov

In microorganisms, hexacosanedioic acid has been identified in microalgae like Isochrysis galbana and cyanobacteria such as Spirulina platensis. mdpi.commdpi.com Its presence in these organisms hints at potential roles in membrane structure, energy storage, or as a signaling molecule. Elucidating its function in these microorganisms could have implications for biofuel production and understanding microbial metabolism.

In fungi, α-hydroxyalkanoic acids, which are structurally related to dicarboxylic acids, are known components of sphingolipids. Investigating the presence and function of hexacosanedioic acid in fungal cell walls and membranes could reveal novel aspects of fungal biology and their interactions with the environment.

A study on grassland soils indicated that long-chain α,ω-alkanedioic acids, including hexacosanedioic acid, are significant biomarkers for root biomass input into the soil, highlighting their role in soil organic matter composition.

Biological SystemDetected Presence of Hexacosanedioic AcidPotential Roles
Plants Canna indica, Grassland soils (as a suberin biomarker)Structural component of suberin, plant defense, stress response
Microorganisms Isochrysis galbana (microalga), Spirulina platensis (cyanobacterium)Membrane composition, energy storage, signaling
Fungi Structurally related to components of sphingolipidsCell wall and membrane function

Advanced Material Science Applications Through Chemical Modification and Polymerization

Hexacosanedioic acid's long aliphatic chain makes it an attractive monomer for the synthesis of novel polymers with unique properties. sci-hub.seua.ptua.pt Research in this area is focused on creating bio-based alternatives to fossil fuel-derived plastics. ua.ptua.pt

Chemical Modification: The carboxyl groups of hexacosanedioic acid can be chemically modified to introduce other functional groups, enabling the synthesis of a wide range of specialty polymers. These modifications can tailor the polymer's properties, such as its thermal stability, crystallinity, and biodegradability.

Polymerization: Hexacosanedioic acid can be used in polycondensation reactions with various diols to produce long-chain aliphatic polyesters. acs.orgcore.ac.uk For instance, its polycondensation with hexacosane-1,26-diol yields a polyester with high crystallinity and melting temperature. ua.ptua.pt The properties of these polyesters can be tuned by varying the length of the diol co-monomer. acs.orgcore.ac.uk For example, polymerization with shorter-chain diols like dodecane-1,12-diol and butane-1,4-diol also produces highly crystalline materials. ua.ptua.ptcore.ac.uk These bio-based polyesters are being investigated as sustainable alternatives to polyethylene. ua.ptua.pt

Diol Co-monomerResulting PolyesterKey Properties
Hexacosane-1,26-diolPolyester 26,26High crystallinity, high melting temperature. ua.ptua.pt
Dodecane-1,12-diolPolyester 12,26High crystallinity. ua.ptua.ptacs.org
Butane-1,4-diolPolyester 4,26High crystallinity. ua.ptua.ptacs.org

Future research in this area will likely focus on optimizing polymerization processes, exploring new catalytic systems, and characterizing the mechanical and thermal properties of these novel biomaterials. acs.org The development of these polymers could lead to advanced materials for applications in packaging, textiles, and biomedical devices.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying hexacosanedioic acid in biological samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary methods for quantification due to the compound’s molecular weight (426.67 g/mol) and physicochemical stability . For biomarker studies, ensure calibration curves are validated using standardized reference materials (e.g., ≥98% purity per GC/TLC) to minimize quantification errors .

Q. Which physicochemical properties of hexacosanedioic acid are critical for experimental design?

Key properties include its melting point (123.5°C), predicted acidity (pKa ≈ 4.48), and storage requirements (-20°C to prevent degradation) . Solubility in organic solvents (e.g., ethanol, dimethyl sulfoxide) should be prioritized for in vitro assays, while aqueous solubility limitations may necessitate emulsifiers for cell-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biomarker studies linking hexacosanedioic acid to chronic kidney disease (CKD)?

Contradictions may arise from cohort heterogeneity or analytical variability. Use clustered data analysis (e.g., mixed-effects models) to account for nested variables like patient subgroups or repeated measurements . Validate findings via orthogonal methods (e.g., LC-MS/MS vs. immunoassays) and replicate studies across diverse populations to distinguish causal roles from correlative associations .

Q. What experimental frameworks are optimal for validating hexacososanedioc acid’s role in adverse pregnancy outcomes?

Employ longitudinal cohort designs with matched controls to isolate confounding factors (e.g., maternal lipid metabolism). Combine metabolomic profiling of maternal serum with placental tissue analysis to establish mechanistic pathways. Statistical power calculations should account for low biomarker concentrations (e.g., requiring high-sensitivity MS platforms) .

Q. How can synthesis and purification challenges of hexacosanedioic acid be addressed in lab-scale production?

The long carbon chain (C26) increases hydrophobicity, complicating crystallization. Optimize solvent systems (e.g., acetone-water mixtures) and employ recrystallization at controlled cooling rates. Purity verification via nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) is essential to avoid byproduct interference in downstream assays .

Q. What are best practices for presenting hexacosanedioic acid data in publications?

Use structured tables to summarize physicochemical properties, bioactivity data, and analytical parameters (e.g., LOD/LOQ). Raw spectral data (e.g., MS/MS fragmentation patterns) should be archived in supplementary materials, while processed datasets must align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should methodological uncertainties in quantifying hexacosanedioic acid be analyzed?

Conduct error propagation analyses for instrumental variability (e.g., ±0.10 pKa prediction) and batch effects. Report confidence intervals for biomarker concentrations and perform sensitivity analyses to assess robustness against extraction protocol deviations .

Q. What strategies ensure hypothesis-driven research on hexacosanedioic acid’s bioactivity?

Formulate narrow hypotheses (e.g., “Does hexacosanedioic acid modulate renal tubular apoptosis via PPAR-γ?”) to guide mechanistic studies. Prioritize in silico docking simulations to identify target proteins before experimental validation, reducing exploratory bias .

Q. What metadata standards are essential for reproducibility in hexacosanedioic acid research?

Include sampling protocols (e.g., storage duration, temperature), instrument calibration records, and reference material batch numbers. Adopt controlled vocabularies (e.g., ChEBI identifiers) for chemical parameters to enhance dataset interoperability .

Q. What safety protocols are recommended for handling hexacosanedioic acid in laboratory settings?

While not classified as hazardous under EU regulations, use PPE (gloves, lab coats) to prevent dermal exposure. Store in airtight containers at -20°C to minimize oxidative degradation. Emergency procedures should align with institutional chemical hygiene plans .

Methodological Notes

  • Data Contradictions : Cross-validate findings using multi-omics integration (e.g., lipidomics + transcriptomics) to contextualize biomarker roles .
  • Experimental Replication : Pre-register study designs on platforms like Open Science Framework to mitigate publication bias .
  • Ethical Compliance : Ensure human studies adhere to institutional review board protocols, particularly for vulnerable populations (e.g., pregnant individuals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.